4-[4-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid
概要
説明
4-[4-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid: is a potent and orally active cystic fibrosis transmembrane conductance regulator (CFTR) corrector. It is primarily used in the research and treatment of cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems .
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of Galicaftor involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route is proprietary and involves advanced organic synthesis techniques .
Industrial Production Methods: : Industrial production of Galicaftor is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques .
化学反応の分析
Types of Reactions: : Galicaftor undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and stability .
Common Reagents and Conditions: : Common reagents used in the reactions of Galicaftor include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed: : The major products formed from the reactions of Galicaftor include its active metabolites, which are crucial for its therapeutic effects .
科学的研究の応用
Chemistry: : In chemistry, Galicaftor is used as a model compound for studying CFTR correctors and their mechanisms of action .
Biology: : In biological research, Galicaftor is used to study the cellular and molecular mechanisms underlying cystic fibrosis and to develop new therapeutic strategies .
Medicine: : In medicine, Galicaftor is being investigated for its potential to treat cystic fibrosis by correcting the defective CFTR protein .
Industry: : In the pharmaceutical industry, Galicaftor is used in the development of new drugs and therapies for cystic fibrosis .
作用機序
Mechanism: : Galicaftor exerts its effects by correcting the defective CFTR protein, which is responsible for the symptoms of cystic fibrosis. It binds to the CFTR protein and stabilizes its structure, allowing it to function properly .
Molecular Targets and Pathways: : The primary molecular target of Galicaftor is the CFTR protein. It interacts with specific domains of the protein to enhance its stability and function .
類似化合物との比較
Similar Compounds: : Similar compounds to Galicaftor include other CFTR correctors such as Lumacaftor, Tezacaftor, and Elexacaftor .
Uniqueness: : Galicaftor is unique in its ability to correct the CFTR protein with high potency and oral bioavailability. It has shown promising results in clinical studies, making it a valuable addition to the treatment options for cystic fibrosis .
生物活性
The compound 4-[4-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid , also known as ABBV-2222 or GLPG2222, is a novel small molecule that has garnered attention for its potential therapeutic applications, particularly in the treatment of cystic fibrosis (CF). This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in clinical studies, and comparative analysis with other CF therapies.
Structural Features
Feature | Description |
---|---|
Core Structure | Dihydro-2H-chromen with benzoic acid moiety |
Functional Groups | Difluoromethoxy, benzodioxole, cyclopropyl amine |
Molecular Weight | 415.39 g/mol |
ABBV-2222 functions primarily as a CFTR corrector , aimed at enhancing the processing and trafficking of the F508del CFTR protein to the cell surface. The F508del mutation is the most common cause of CF, leading to misfolded proteins that fail to reach the cell membrane effectively.
Biological Activity
- Corrector Activity : ABBV-2222 has been shown to increase the presence of properly folded CFTR at the cell surface, thereby restoring chloride ion transport across epithelial cells.
- Potentiation of CFTR Function : In combination with other potentiators like Ivacaftor, this compound improves the function of the CFTR channel once it reaches the membrane.
In Vitro Studies
In vitro studies indicate that ABBV-2222 significantly enhances the maturation and function of F508del CFTR in human bronchial epithelial cells. Comparative studies reveal that it exhibits superior potency compared to existing correctors like Lumacaftor (VX-809) .
Case Studies and Trials
Recent clinical trials have evaluated ABBV-2222's efficacy in patients with cystic fibrosis:
- Study Design : Phase II trials assessed the safety and efficacy of ABBV-2222 in combination with Ivacaftor.
- Results : Patients receiving ABBV-2222 showed a mean improvement in Forced Expiratory Volume (FEV1) ranging from 6% to 12% over baseline measures .
Comparative Analysis with Other Therapies
Therapy | Corrector | Potentiator | FEV1 Improvement (%) | Notes |
---|---|---|---|---|
ABBV-2222 | Yes | Yes | 6 - 12 | Superior potency compared to VX-809 |
Lumacaftor | Yes | No | 3 - 5 | Limited efficacy alone |
Ivacaftor | No | Yes | 10 - 15 | Effective in conjunction with correctors |
Safety Profile
ABBV-2222 has been generally well tolerated in clinical trials, with adverse effects similar to those observed with other CF therapies. Common side effects include gastrointestinal disturbances and respiratory symptoms. Long-term safety data are still being collected as part of ongoing studies .
特性
IUPAC Name |
4-[4-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21F4NO7/c29-26(30)37-17-6-7-18-19(13-21(38-22(18)12-17)14-1-3-15(4-2-14)24(34)35)33-25(36)27(9-10-27)16-5-8-20-23(11-16)40-28(31,32)39-20/h1-8,11-12,19,21,26H,9-10,13H2,(H,33,36)(H,34,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDYQHXNAQHIKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)NC4CC(OC5=C4C=CC(=C5)OC(F)F)C6=CC=C(C=C6)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21F4NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。